molecular formula C22H27N3O3 B2793485 3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198010-04-5

3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2793485
CAS No.: 2198010-04-5
M. Wt: 381.476
InChI Key: PCNVOVJQSPPYJI-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Biological Activity

The compound 3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound consists of a pyrimidinone core linked to a piperidine moiety and a benzopyran derivative. This structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzopyran compounds often exhibit significant anticancer properties. For instance, studies have shown that certain benzopyran derivatives possess cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

CNS Activity

The piperidine component is known for its neuroactive properties. Compounds containing piperidine rings have been reported to exhibit both stimulant and depressant effects on the central nervous system (CNS). In particular, studies on related compounds indicate that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Antimicrobial Properties

Some studies suggest that compounds similar to this compound may exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression or microbial metabolism.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing CNS activities.
  • Oxidative Stress Induction : By generating ROS, it may lead to oxidative stress in cancer cells or microbes, promoting cell death.

Research Findings

A summary of relevant studies on the biological activity of related compounds is presented below:

StudyCompoundBiological ActivityFindings
Benzopyran DerivativeCytotoxicityInduced apoptosis in HL-60 cells
Piperidine-based CompoundCNS EffectsExhibited both stimulant and depressant activities
Mannich BasesAntimicrobialEffective against various bacterial strains

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of benzopyran derivatives demonstrated significant activity against human promyelocytic leukemia (HL-60) cells. The study concluded that the structural features of these compounds are critical for their anticancer efficacy .
  • CNS Activity Evaluation : Research into the CNS effects of piperidine derivatives revealed a dual action profile where some compounds exhibited both stimulating and sedative effects depending on their dosage and structural modifications .

Properties

IUPAC Name

3-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-16(2)23-14-25(21(15)26)12-17-7-9-24(10-8-17)22(27)20-11-18-5-3-4-6-19(18)13-28-20/h3-6,14,17,20H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVOVJQSPPYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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